molecular formula C28H26N4O4S2 B2675386 BC-Dxi-843 CAS No. 2421117-98-6

BC-Dxi-843

Cat. No. B2675386
M. Wt: 546.66
InChI Key: VLPGAOXBMXGNGM-VWLOTQADSA-N
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Description

BC-Dxi-843 is an AIMP2-DX2 inhibitor . It has been identified as a promising lead for the development of novel therapeutics targeting AIMP2-DX2 in lung cancer .


Synthesis Analysis

BC-Dxi-843 has been optimized from BC-DXi-495 . It has shown improved inhibition against AIMP2-DX2 with an IC50 of 0.92 μM and more than 100-fold selectivity over AIMP2 .


Molecular Structure Analysis

The chemical formula of BC-Dxi-843 is C28H26N4O4S2 . Its exact mass is 546.14 and its molecular weight is 546.660 .


Chemical Reactions Analysis

BC-Dxi-843 has been found to suppress cancer cell proliferation in a DX2-dependent manner . In A549 cancer cells and WI-26 normal cells, BC-Dxi-843 has shown to reduce the viability of cancer cells .


Physical And Chemical Properties Analysis

BC-Dxi-843 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .

Scientific Research Applications

Cancer Therapeutics and Mechanisms

BC-Dxi-843 has shown significant potential in cancer therapeutics, particularly in the context of lung cancer. It acts as an inhibitor of AIMP2-DX2, a splicing variant of AIMP2 that is up-regulated in lung cancer and contributes to tumorigenesis. BC-Dxi-843 demonstrates the ability to inhibit the interaction between AIMP2-DX2 and HSP70, leading to the degradation of DX2 via Siah1-mediated ubiquitination. This inhibition is highly selective and effective in inducing cancer cell apoptosis. Importantly, BC-Dxi-843 has also demonstrated in vivo efficacy in a tumor xenograft mouse model, suggesting its potential as a lead compound for novel therapeutics targeting AIMP2-DX2 in lung cancer (Sivaraman et al., 2020).

Comparative Studies and Other Applications

While the primary focus of BC-Dxi-843 is in cancer therapeutics, it is also relevant to consider comparative studies and research involving similar compounds or methodologies. Studies like those on the effects of liposomal doxorubicin in breast cancer treatment, the use of the Bragg Crystal Spectrometer in scientific missions, and investigations into the biopharmaceutical classification of common herbs in Western medicine provide a broader context for understanding the potential applications and implications of compounds like BC-Dxi-843 in various scientific and medical fields. These studies, although not directly related to BC-Dxi-843, highlight the importance of ongoing research in related areas and the potential for cross-disciplinary applications and insights (Franco et al., 2018); (Culhane et al., 1991); (Waldmann et al., 2012).

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPGAOXBMXGNGM-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BC-Dxi-843

Citations

For This Compound
8
Citations
BR Lee, DG Kim, YM Kim, S Kim, I Choi - Bioorganic & Medicinal Chemistry …, 2022 - Elsevier
… So far, BC-DXI-843 (5) 15 which originated from BC-DXI-04 (4) showed the most improved activity against AIMP2-DX2. Despite research efforts to find treatment for lung cancer to target …
Number of citations: 1 www.sciencedirect.com
A Sivaraman, DG Kim, D Bhattarai, M Kim… - Journal of Medicinal …, 2020 - ACS Publications
… However, AIMP2 was not affected in any of the test conditions by BC-DXI-843 or BC-DXI-495 (Figure S1C). We also confirmed that BC-DXI-843 has no effect on the level of DX2 mRNA (…
Number of citations: 16 pubs.acs.org
Z Ye, J Yang, H Jiang, X Zhan - Frontiers in Endocrinology, 2023 - ncbi.nlm.nih.gov
… BC-DXI-843 degrades DX2 through SiAH1-mediated ubiquitination, and specifically blocks the … BC-DXI-843 is a promising small molecule targeted inhibitor for LC (95). LncRNA …
Number of citations: 4 www.ncbi.nlm.nih.gov
Z Zhou, B Sun, A Nie, D Yu, M Bian - Frontiers in Cell and …, 2020 - frontiersin.org
… (B) BC-DXI-843 promotes the degradation of AIMP2-DX2 by blocking the interaction between AIMP2-DX2 and HSP70, thereby inducing cancer cell apoptosis. (C) BC-K-YH16899 not …
Number of citations: 42 www.frontiersin.org
SH Kim, S Bae, M Song - Biomolecules, 2020 - mdpi.com
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that ligate amino acids to tRNAs and translate the genetic code during protein synthesis. Their function in pathogen-derived …
Number of citations: 23 www.mdpi.com
K Khan, V Gogonea, PL Fox - Translational Oncology, 2022 - Elsevier
In mammalian cells, 20 aminoacyl-tRNA synthetases (AARS) catalyze the ligation of amino acids to their cognate tRNAs to generate aminoacylated-tRNAs. In higher eukaryotes, 9 of the …
Number of citations: 11 www.sciencedirect.com
K Soong-Hyun, S Bae, M Song - Preprints, 2020 - MDPI AG
Number of citations: 0
尹驍博 - 2022 - core.ac.uk
第一章 序論本研究は, 出芽酵母を用いたヒトの遺伝子を対象とした, 新規がん遺伝子の探索の成果に基づいて実施された. 動物細胞における基本的な生命現象は, 酵母においても程度の差こそあれ…
Number of citations: 2 core.ac.uk

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